2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride
Overview
Description
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride is a chemical compound with the molecular formula C10H10N2O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyanophenyl group attached to an aminoacetic acid moiety, which is further stabilized by the hydrochloride salt.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding and ionic interactions .
Biochemical Pathways
More research is needed to elucidate the specific pathways and their downstream effects .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride”. Specific details about how environmental factors influence this compound are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride typically involves the reaction of 3-cyanobenzylamine with glycine in the presence of hydrochloric acid. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Temperature: Reflux conditions to ensure complete reaction.
Catalysts: Acidic catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyanobenzylamine: Shares the cyanophenyl group but lacks the aminoacetic acid moiety.
Glycine: Contains the aminoacetic acid structure but lacks the cyanophenyl group.
2-{[(4-Cyanophenyl)methyl]amino}acetic acid hydrochloride: Similar structure with a different position of the cyanophenyl group.
Uniqueness
2-{[(3-Cyanophenyl)methyl]amino}acetic acid hydrochloride is unique due to the specific positioning of the cyanophenyl group, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in research and potential therapeutic uses that may not be achievable with similar compounds.
Properties
IUPAC Name |
2-[(3-cyanophenyl)methylamino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c11-5-8-2-1-3-9(4-8)6-12-7-10(13)14;/h1-4,12H,6-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFDOVBYPGOBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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